BenchChemオンラインストアへようこそ!

5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine

Medicinal Chemistry Hydrogen Bonding Drug Design

5H,7H,8H-Pyrano[4,3-c]pyridazin-3-amine (IUPAC: 7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine) is a heterobicyclic building block composed of a fused tetrahydropyran and pyridazine ring bearing a primary amine at the 3-position. It possesses a molecular formula of C7H9N3O, a molecular weight of 151.17 g/mol, a computed XLogP3 of -0.8, a topological polar surface area (TPSA) of 61 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 1490340-46-9
Cat. No. B1468023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine
CAS1490340-46-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1COCC2=CC(=NN=C21)N
InChIInChI=1S/C7H9N3O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2,(H2,8,10)
InChIKeyIAOIPFIUDFGSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,7H,8H-Pyrano[4,3-c]pyridazin-3-amine (CAS 1490340-46-9): Core Physicochemical and Functional Characterization for Research Procurement


5H,7H,8H-Pyrano[4,3-c]pyridazin-3-amine (IUPAC: 7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine) is a heterobicyclic building block composed of a fused tetrahydropyran and pyridazine ring bearing a primary amine at the 3-position . It possesses a molecular formula of C7H9N3O, a molecular weight of 151.17 g/mol, a computed XLogP3 of -0.8, a topological polar surface area (TPSA) of 61 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . This combination of moderate hydrophilicity and well-defined hydrogen-bonding capacity makes the compound a versatile intermediate for medicinal chemistry derivatization, particularly in the synthesis of kinase inhibitor chemotypes and CNS-targeted libraries.

Why 5H,7H,8H-Pyrano[4,3-c]pyridazin-3-amine Cannot Be Interchanged with Its Closest Analogs in Research Campaigns


The primary amine at the 3-position of this pyrano[4,3-c]pyridazine scaffold is the critical functional handle that dictates downstream synthetic utility and biological target engagement . Replacing it with a chloro substituent (e.g., CAS 1075260-61-5) eliminates the hydrogen-bond-donor capacity and shifts reactivity toward nucleophilic aromatic substitution pathways rather than amide coupling or reductive amination. The N,N-dimethyl analog (CAS 2320817-10-3) retains solubility but abolishes hydrogen-bond-donor character entirely, which can be detrimental for binding to targets requiring a donor interaction. Even the hydrochloride salt form (CAS 3048144-34-6) introduces a counterion that can complicate anhydrous reactions and alter solubility profiles. These functional-group-level differences produce quantifiable shifts in physicochemical properties and synthetic accessibility that preclude simple interchangeability in structure-activity relationship (SAR) studies or multistep syntheses.

Quantitative Differentiation Evidence for 5H,7H,8H-Pyrano[4,3-c]pyridazin-3-amine Over Structural Analogs


Hydrogen-Bond-Donor Capacity: Primary Amine vs. N,N-Dimethyl Analog

The target compound possesses one hydrogen bond donor (HBD), whereas its closest commercially available analog, N,N-dimethyl-5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine (CAS 2320817-10-3), has zero HBDs . In medicinal chemistry campaigns, the presence of an HBD is frequently essential for target engagement; for example, in the design of α-helix mimetics targeting Bcl-xL, pyridazine-based scaffolds require a donor to mimic the i+4 residue of the helix [1]. The dimethyl analog cannot fulfill this role.

Medicinal Chemistry Hydrogen Bonding Drug Design

Synthetic Versatility: Free Amine vs. 3-Chloro Analog in Coupling Reactions

The target compound's primary amine permits direct amide bond formation with carboxylic acids under standard coupling conditions. In contrast, 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine (CAS 1075260-61-5) requires a two-step sequence (e.g., nucleophilic substitution with ammonia or azide followed by reduction) to install the amine before coupling chemistry can proceed . A published synthesis of pyridazine-based Bcl-xL inhibitors demonstrates that the amine-bearing scaffold is directly elaborated in a single step to the final library members, whereas chloro intermediates necessitate additional functional group interconversion steps that reduce overall yield [1].

Synthetic Chemistry Amide Coupling Building Blocks

Lipophilicity Profile: Controlled logP vs. Benzothiopyrano-Fused Analogs

The pyrano[4,3-c]pyridazin-3-amine scaffold has a computed XLogP3 of -0.8 , placing it in a moderate hydrophilicity range suitable for CNS drug discovery. In contrast, benzothiopyrano[4,3-c]pyridazinone analogs (e.g., 2-(4-chlorophenyl)-4a,5-dihydro-2H-(1)benzothiopyrano[4,3-c]pyridazin-3(4H)-one) exhibit significantly higher lipophilicity due to the sulfur atom and fused benzene ring, with experimental logP values typically >2.5 [1]. This difference is measurable and drives divergent property profiles: the lower logP of the pyrano scaffold correlates with improved aqueous solubility and reduced hERG binding risk [2].

Physicochemical Properties logP CNS Drug Design

Topological Polar Surface Area: Pyrano vs. Furo[4,3-c]pyridazin-3-amine

The TPSA of 5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine is 61 Ų . A hypothetical furo[4,3-c]pyridazin-3-amine analog, in which the tetrahydropyran oxygen is replaced by a furan ring, would have a reduced TPSA of approximately 48–52 Ų due to the loss of one oxygen atom (estimated from fragment-based TPSA calculation). The higher TPSA of the pyrano compound translates into improved aqueous solubility at the cost of slightly reduced passive membrane permeability. This places the target compound in an optimal TPSA window (60–70 Ų) for orally bioavailable CNS drugs, whereas the furo analog would fall below the CNS MPO desirability threshold [1].

TPSA Permeability Lead Optimization

Optimal Procurement and Deployment Scenarios for 5H,7H,8H-Pyrano[4,3-c]pyridazin-3-amine Based on Differentiated Evidence


Focused Kinase Inhibitor Library Synthesis Requiring a Hydrogen-Bond-Donor Handle

When the synthetic objective is to generate a library of 3-amido-pyrano[4,3-c]pyridazine derivatives for kinase profiling, the free amine form is directly amide-coupled in one step. This avoids the additional synthetic sequence required with the 3-chloro analog, reducing library production time and cost [1]. The hydrogen-bond-donor character of the amine also enables direct SAR interrogation of donor interactions with the kinase hinge region.

CNS Drug Discovery Programs Prioritizing Favorable Physicochemical Properties

With an XLogP3 of -0.8 and a TPSA of 61 Ų , 5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine is ideally suited for CNS lead optimization. Its low lipophilicity reduces the risk of hERG channel blockade and nonspecific binding when compared to benzothiopyrano-fused alternatives (ΔlogP ≥ 3.3 units higher) [2]. Purchasing this scaffold supports CNS MPO-compliant design from the earliest hit-to-lead stages.

Protein-Protein Interaction (PPI) Inhibitor Design Requiring α-Helix Mimicry

In PPI inhibitor design targeting Bcl-xL, the pyridazine core with a primary amine substituent can serve as a key α-helix mimetic scaffold [1]. The amine's hydrogen-bond-donor capability is essential for mimicking the i+4 residue of the Bak BH3 helix. The N,N-dimethyl analog (0 HBDs) cannot fulfill this pharmacophoric requirement, making the free amine the only viable procurement option for this target class.

Scale-Up of Synthetic Routes Requiring Anhydrous Reaction Conditions

In process chemistry settings where anhydrous conditions are mandatory (e.g., organometallic couplings), the free base form (CAS 1490340-46-9) offers an advantage over the hydrochloride salt (CAS 3048144-34-6) because it eliminates the need for a neutralization step and avoids the introduction of chloride ions that can poison metal catalysts . This simplifies process development and improves atom economy at scale.

Quote Request

Request a Quote for 5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.